

Tianeptine Metabolite MC5 Sodium Salt: A Pharmacokinetic Profile

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tianeptine, an atypical antidepressant, undergoes extensive metabolism, primarily through β -oxidation of its heptanoic acid side chain, leading to the formation of several metabolites. Among these, the pentanoic acid derivative, known as MC5 (Tianeptine Metabolite MC5), is a major and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the pharmacokinetic properties of the MC5 sodium salt, consolidating available data on its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for its quantification and analysis are also presented, alongside visualizations of its metabolic pathway and typical analytical workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of tianeptine and its metabolites.

Introduction

Tianeptine is a therapeutic agent used for the treatment of major depressive disorder, anxiety, and irritable bowel syndrome in several countries. Its mechanism of action has been a subject of evolving research, with recent studies highlighting its role as a full agonist at the μ -opioid receptor (MOR). Unlike typical tricyclic antidepressants, tianeptine's metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of drug-drug interactions.



The primary metabolic pathway for tianeptine is the β -oxidation of its C7 heptanoic acid side chain. This process results in the formation of a key active metabolite, the C5 pentanoic acid analogue, referred to as MC5.[1] This metabolite is of significant interest due to its longer elimination half-life compared to the parent compound and its own pharmacological activity as a μ -opioid receptor agonist.[2][3] Understanding the pharmacokinetic profile of MC5 is therefore crucial for a complete comprehension of tianeptine's overall therapeutic and physiological effects.

Metabolic Pathway of Tianeptine

Tianeptine is extensively metabolized following administration. The principal route of biotransformation is the β -oxidation of the amino acid side chain. This metabolic process is outlined in the diagram below.



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Figure 1: Metabolic Pathway of Tianeptine via β-oxidation.

As illustrated, tianeptine is first converted to the MC5 metabolite. MC5 can then undergo further β-oxidation to form a propionic acid derivative known as MC3.[1] Studies have shown that after 24 hours, unchanged tianeptine accounts for less than 3% of the administered dose in urine, with the majority being its β-oxidation products.[4][5]

Pharmacokinetic Properties of Tianeptine Metabolite MC5

The pharmacokinetic parameters of the MC5 metabolite have been characterized in both human and animal studies. A summary of these properties is provided in the tables below.

Human Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tianeptine Metabolite MC5 in healthy human volunteers following a single oral administration of tianeptine sodium



salt.

Parameter	Value	Reference
Tmax (Time to Peak Plasma Concentration)	2.23 ± 0.42 hours	[1]
Cmax (Peak Plasma Concentration)	63 ± 14 ng/mL	[1]
t½ (Elimination Half-Life)	7.2 ± 5.7 hours	[6]
t½ (Elimination Half-Life, alternative value)	~7.6 hours	[2]

Data presented as mean \pm standard deviation where available.

Preclinical (Rat) Pharmacokinetic Data

Pharmacokinetic studies in rats provide additional insights into the behavior of the MC5 metabolite. The following data were obtained after intravenous and intraperitoneal administration of tianeptine.

Parameter	Intravenous (IV) Administration	Intraperitoneal (IP) Administration	Reference
Tmax (Time to Peak Plasma Concentration)	0.5 hours	0.5 hours	[7]
t½ (Elimination Half- Life)	7.53 hours	7.53 hours	[7][8]

Note: Tmax in rats is notably faster than in humans.[7]

Experimental Protocols

The quantification of tianeptine and its MC5 metabolite in biological matrices is predominantly achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-



MS/MS). This technique offers high sensitivity and specificity, which are essential for pharmacokinetic studies.

Sample Preparation and Extraction

A common procedure for extracting tianeptine and MC5 from plasma or blood involves Solid Phase Extraction (SPE).

- Sample Pre-treatment: A 200 μL aliquot of the biological sample (e.g., blood, urine) is mixed with 2 mL of a 100 mM phosphate buffer (pH 6) and an internal standard. The mixture is then centrifuged.[9]
- Solid Phase Extraction:
 - Conditioning: An SPE column (e.g., Styre Screen® HLB) is conditioned.
 - Loading: The pre-treated sample is loaded onto the SPE column.
 - Washing: The column is washed to remove interfering substances.
 - Elution: The analytes (tianeptine and MC5) are eluted from the column using an appropriate solvent.
- Final Preparation: The eluate is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following provides a representative LC-MS/MS methodology for the simultaneous determination of tianeptine and MC5.

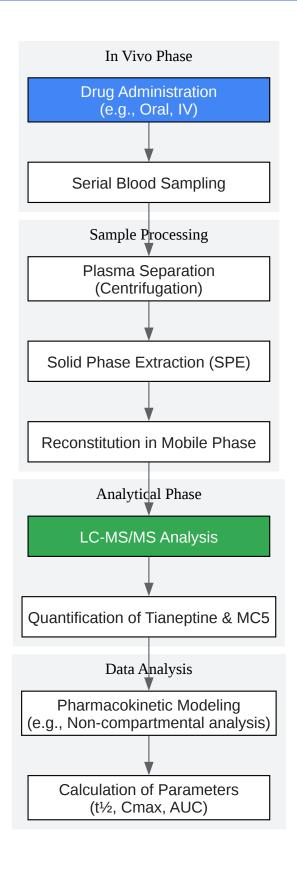
- Chromatographic System: An Agilent 1100 system or equivalent.[7]
- Analytical Column: Aquasil C18, 5 μm, 3 x 100 mm.[7]
- Mobile Phase:
 - Solvent A: Acetonitrile with 0.1% formic acid.[7]



- Solvent B: Water with 4 mM ammonium formate.[7]
- Composition: 9:1 (A:B, v/v).[7]
- Mass Spectrometer: An API 2000 triple quadrupole mass spectrometer or a similar instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]
- Detection Mode: Selected Reaction Monitoring (SRM).[8]
- Monitored Transitions:
 - Tianeptine: m/z 437 → 292 and m/z 437 → 228.[8]
 - Metabolite MC5: m/z 409 → 292 and m/z 409 → 228.[8]
 - Internal Standard (e.g., Pentoxifylline): m/z 279 → 181.[8]

The workflow for a typical pharmacokinetic study is visualized below.





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Figure 2: General workflow for a pharmacokinetic study of Tianeptine and MC5.



Discussion and Conclusion

The pharmacokinetic profile of the tianeptine metabolite MC5 is distinct from that of its parent compound. The most notable difference is its significantly longer elimination half-life, which is approximately 7.2 to 7.6 hours in humans, compared to 2.5 to 3 hours for tianeptine.[2][6] This prolonged presence in the systemic circulation suggests that MC5 may contribute significantly to the overall pharmacological and therapeutic effects of tianeptine, particularly with chronic dosing, as it takes about a week to reach steady-state concentrations.[2]

The metabolism of tianeptine to MC5 is a rapid process, with peak plasma concentrations of the metabolite occurring a little over two hours after oral administration of the parent drug in humans.[1] The primary route of elimination for tianeptine and its metabolites is renal, with approximately 66% of the dose being excreted in the urine.[4][5]

In conclusion, Tianeptine Metabolite MC5 is a major, active metabolite with a pharmacokinetic profile that is critical to understanding the complete action of tianeptine. Its longer half-life suggests a sustained contribution to the drug's effects. The well-established LC-MS/MS methods allow for reliable quantification of MC5 in biological samples, facilitating further research into its specific pharmacological activities and clinical relevance. This guide provides a foundational resource for professionals in the field, summarizing the key data and methodologies necessary for advanced study.

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